molecular formula C33H33FN2O4 B12400530 Atorvastatin EP impurity H-d5

Atorvastatin EP impurity H-d5

Cat. No.: B12400530
M. Wt: 545.7 g/mol
InChI Key: OUCSEDFVYPBLLF-DOCGTMCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atorvastatin EP impurity H-d5 is a deuterium-labeled derivative of Atorvastatin EP impurity H. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to study its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research to trace and quantify drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin EP impurity H-d5 involves the incorporation of deuterium into the Atorvastatin EP impurity H molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium. The production process is optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Atorvastatin EP impurity H-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield deuterated alcohols .

Scientific Research Applications

Atorvastatin EP impurity H-d5 is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of Atorvastatin EP impurity H-d5 involves its role as a tracer in metabolic studies. By incorporating deuterium, researchers can track the compound’s distribution, metabolism, and excretion in biological systems. This helps in identifying the molecular targets and pathways involved in the metabolism of atorvastatin .

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin EP impurity H: The non-deuterated version of the compound.

    Atorvastatin lactone: Another impurity of atorvastatin with a lactone structure.

    Atorvastatin methyl ester: A methyl ester derivative of atorvastatin

Uniqueness

Atorvastatin EP impurity H-d5 is unique due to the incorporation of deuterium, which provides distinct advantages in metabolic studies. The presence of deuterium allows for precise tracking and quantification, making it a valuable tool in pharmacokinetic research .

Properties

Molecular Formula

C33H33FN2O4

Molecular Weight

545.7 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide

InChI

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D

InChI Key

OUCSEDFVYPBLLF-DOCGTMCISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H]4C[C@@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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